Acetoacetato de litio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El acetoacetato de litio tiene varias aplicaciones en la investigación científica:

Análisis Bioquímico

Biochemical Properties

Lithium acetoacetate plays a role in biochemical reactions, particularly in the context of ketone body metabolism . It interacts with various enzymes and proteins, acting as a nucleophile in various organic reactions . The nature of these interactions is largely dependent on the deprotonation of the acetoacetate group .

Cellular Effects

Lithium acetoacetate has been found to influence cell function in a variety of ways. Studies have shown that it can have both positive and negative effects on the growth of different cell lines . It has been suggested that the lithium ion in the compound has significant effects on cell growth and cell signaling .

Molecular Mechanism

The molecular mechanism of action of lithium acetoacetate involves the deprotonation of the acetoacetate group, allowing it to act as a nucleophile in various organic reactions . This can lead to changes in gene expression and enzyme activity, influencing the overall biochemical environment within the cell .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of lithium acetoacetate in animal models, it is known that lithium salts can have various effects on animal physiology and behavior

Metabolic Pathways

Lithium acetoacetate is involved in the metabolic pathway of ketone body metabolism . It interacts with enzymes involved in this pathway, potentially influencing metabolic flux or metabolite levels. More detailed information on these interactions is currently lacking.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetoacetato de litio se puede sintetizar mediante la reacción del ácido acetoacético con hidróxido de litio. La reacción generalmente ocurre en un medio acuoso, y el producto se aísla por evaporación y cristalización .

Métodos de producción industrial: En entornos industriales, el this compound se produce mediante la neutralización del ácido acetoacético con carbonato de litio o hidróxido de litio. La reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetoacetato de litio experimenta varias reacciones químicas, que incluyen:

Reacciones de condensación: Puede reaccionar con aldehídos y cetonas para formar ésteres β-ceto y β-dicetonas.

Condensación de Claisen: Esta reacción conduce a la formación de ésteres β-ceto.

Reactivos y condiciones comunes:

Reacciones de condensación: Por lo general, implican el uso de aldehídos o cetonas como reactivos, con el this compound actuando como nucleófilo.

Condensación de Claisen: Requiere la presencia de una base, como el etóxido de sodio, para facilitar la reacción.

Productos principales:

Ésteres β-ceto: Se forman a partir de las reacciones de condensación con aldehídos y cetonas.

β-Dicetonas: Otro producto de las reacciones de condensación.

Mecanismo De Acción

El mecanismo de acción del acetoacetato de litio implica la desprotonación del grupo acetoacetato, lo que le permite actuar como nucleófilo en varias reacciones orgánicas . En sistemas biológicos, los iones de litio tienen efectos pleiotrópicos sobre el crecimiento celular y la señalización, lo que contribuye a los efectos antiproliferativos del compuesto .

Compuestos similares:

Acetoacetato de sodio: Similar en estructura pero contiene sodio en lugar de litio.

Cloruro de litio: Comparte el ion litio pero carece del grupo acetoacetato.

Citrato de litio: Otra sal de litio con diferentes aplicaciones en medicina.

Unicidad: El this compound es único debido a su combinación de litio y acetoacetato, lo que le permite participar en reacciones orgánicas específicas y exhibir efectos biológicos distintos .

Comparación Con Compuestos Similares

Sodium Acetoacetate: Similar in structure but contains sodium instead of lithium.

Lithium Chloride: Shares the lithium ion but lacks the acetoacetate group.

Lithium Citrate: Another lithium salt with different applications in medicine.

Uniqueness: Lithium acetoacetate is unique due to its combination of lithium and acetoacetate, which allows it to participate in specific organic reactions and exhibit distinct biological effects .

Propiedades

IUPAC Name |

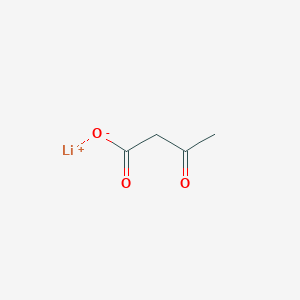

lithium;3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLRZTUJSMCBHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-50-4 (Parent) | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10188368 | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3483-11-2 | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxobutanoic acid lithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.